molecular formula C13H19N B13190022 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine

2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine

Cat. No.: B13190022
M. Wt: 189.30 g/mol
InChI Key: PBZSQOFKAMEMGC-UHFFFAOYSA-N
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Description

2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine is a substituted pyrrolidine derivative featuring a methyl group at the 2-position of the pyrrolidine ring and a 4-methylbenzyl substituent at the same carbon. Pyrrolidine-based compounds are of significant interest in medicinal and synthetic chemistry due to their structural rigidity, hydrogen-bonding capabilities, and versatility in drug design . This article compares its structural, physicochemical, and functional characteristics with closely related compounds to elucidate trends and distinctions.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-methyl-2-[(4-methylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H19N/c1-11-4-6-12(7-5-11)10-13(2)8-3-9-14-13/h4-7,14H,3,8-10H2,1-2H3

InChI Key

PBZSQOFKAMEMGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCCN2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine typically involves the reaction of 4-methylbenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Comparative Analysis of Structural Features

The target compound’s structure can be contrasted with similar pyrrolidine derivatives through substituent variations, stereochemistry, and functional group additions:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Notes
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine 4-Methylbenzyl, methyl (pyrrolidine C2) C₁₄H₁₉N* 193.31* Simplest analog; no halogen or ester groups
2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride 3-Methylbenzyl, methyl (pyrrolidine C2), HCl salt C₁₃H₂₀ClN 225.76 Positional isomer (3- vs. 4-methylphenyl); ionic form enhances solubility
2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine 3,4,5-Trifluorobenzyl, methyl (pyrrolidine C2) C₁₂H₁₄F₃N 229.24 Fluorine substitution increases lipophilicity and metabolic stability
2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate Nitrophenyl, phenyl, three ester groups, methyl (pyrrolidine C4) C₂₈H₃₀N₂O₈ 522.55 Complex ester functionalities; nitro group enhances electron-withdrawing effects
(2R)-2-[(4-Benzylphenoxy)methyl]pyrrolidine 4-Benzylphenoxy, methyl (pyrrolidine C2), R-configuration C₁₈H₂₁NO 267.37 Ether linkage introduces conformational flexibility; stereospecificity

*Calculated based on analogous compounds.

Key Observations :

  • Positional Isomerism : The 3-methylphenyl analog () may exhibit altered crystallinity and solubility compared to the 4-methylphenyl derivative due to differences in steric hindrance and molecular packing .
  • Halogenation : Fluorine atoms in the trifluorobenzyl analog () enhance lipophilicity (predicted logP increase) and resistance to oxidative metabolism, critical for CNS-targeting drugs .

Physicochemical Properties and Spectroscopic Data

While direct data for the target compound are sparse, extrapolations can be made from analogs:

Property Target Compound* 3-Methylphenyl Analog Trifluorobenzyl Analog Tricarboxylate Derivative
Melting Point Not reported Not reported (HCl salt) Not reported 268–287°C (similar compounds)
Density (g/cm³) ~1.1 (estimated) Not reported 1.181 (predicted) Not reported
Boiling Point ~250°C (estimated) Not reported 253°C (predicted) Decomposes at high temperatures
pKa ~10.5 (estimated) Not reported 10.56 (predicted) Not reported
1H NMR (δ ppm) Expected peaks: ~2.2 (CH₃), 2.7–3.1 (pyrrolidine CH₂), 7.1–7.3 (aryl H) Similar aryl shifts; HCl salt may broaden peaks Distinctive CF₃ and aromatic F coupling patterns Complex splitting due to nitro and ester groups

*Estimates based on structural analogs.

Spectroscopic Insights :

  • The trifluorobenzyl analog’s ¹H NMR would show splitting from fluorine coupling (e.g., ¹H-¹⁹F interactions), absent in the target compound .
  • The hydrochloride salt () may exhibit broadened NH signals in IR or NMR due to ionic character .

Biological Activity

2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine is a pyrrolidine derivative that has attracted attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which includes a pyrrolidine ring and a 4-methylphenylmethyl substituent, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C_{13}H_{17}N
  • Molecular Weight : Approximately 189.30 g/mol

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. Research has demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

Studies have also explored the anticancer potential of this compound. The mechanism of action appears to involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of various biological pathways. For instance, in vitro tests have shown that certain structural modifications to the pyrrolidine framework can enhance its potency against cancer cell lines .

The biological activity of this compound is thought to be mediated through its ability to bind to specific receptors or enzymes involved in cellular signaling pathways. The interaction with these targets may lead to:

  • Inhibition of cell proliferation
  • Induction of apoptosis in cancer cells
  • Disruption of bacterial cell wall synthesis

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluated the antibacterial activity of several pyrrolidine derivatives, including this compound. The results indicated that this compound had comparable efficacy to established antibiotics against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity Assessment : Another research effort focused on the structure-activity relationship (SAR) of pyrrolidine derivatives. It was found that modifications at specific positions on the pyrrolidine ring could significantly enhance anticancer activity against various human cancer cell lines .

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